4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride
Overview
Description
4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a 2,3-dihydro-1H-inden-5-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride typically involves the following steps:
Formation of the Indenyl Intermediate: The starting material, 2,3-dihydro-1H-indene, is reacted with an appropriate reagent to introduce the 5-yloxy group.
Attachment of the Propyl Chain: The indenyl intermediate is then reacted with a propylating agent to attach the propyl chain.
Formation of the Morpholine Ring: The propylated intermediate is reacted with morpholine under suitable conditions to form the final compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene derivatives: These compounds share the indenyl core and may have similar chemical properties.
Morpholine derivatives: Compounds with a morpholine ring can exhibit similar reactivity and applications.
Propylated compounds: Molecules with a propyl chain may have comparable physical and chemical characteristics.
Uniqueness
4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride is unique due to the combination of its structural features, which confer specific reactivity and potential applications. The presence of the indenyl group, propyl chain, and morpholine ring in a single molecule allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-14-5-6-16(13-15(14)4-1)19-10-2-7-17-8-11-18-12-9-17;/h5-6,13H,1-4,7-12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXBCBWOKZNLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCN3CCOCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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